2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to an indole moiety, with additional functional groups that contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other established methods.
Attachment of the Benzamide Group: The benzamide core is introduced through amide bond formation, often using coupling reagents like EDCI or DCC.
Introduction of the Hydroxypropoxy Group: This step involves the reaction of the intermediate with a suitable epoxide or halohydrin under basic conditions.
Addition of the Dimethylethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the amide or indole moieties.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, DMP, or KMnO4 under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using NaBH4.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-3-yl)benzamide
- **2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-5-yl)benzamide
Uniqueness
The unique structural features of 2-(3-((1,1-Dimethylethyl)amino)-2-hydroxypropoxy)-N-(1H-indol-4-yl)benzamide oxalate, such as the specific positioning of functional groups, contribute to its distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
129322-99-2 |
---|---|
Molecular Formula |
C24H29N3O7 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-[3-(tert-butylamino)-2-hydroxypropoxy]-N-(1H-indol-4-yl)benzamide;oxalic acid |
InChI |
InChI=1S/C22H27N3O3.C2H2O4/c1-22(2,3)24-13-15(26)14-28-20-10-5-4-7-17(20)21(27)25-19-9-6-8-18-16(19)11-12-23-18;3-1(4)2(5)6/h4-12,15,23-24,26H,13-14H2,1-3H3,(H,25,27);(H,3,4)(H,5,6) |
InChI Key |
DUYWZBVSFLFIDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C(=O)NC2=CC=CC3=C2C=CN3)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.